tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperazine-1-carboxylate is a complex organic compound with a unique structure that includes a piperazine ring, a cyanocyclopentyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperazine ring and the cyanocyclopentyl group. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. For instance, the use of tert-butyl chloroformate in the presence of a base can facilitate the formation of the tert-butyl ester group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: It can be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperazine-1-carboxylate include:
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(cyclopropylcarbonyl)-1-piperazinecarboxylate
- tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes a cyanocyclopentyl group and a piperazine ring. This structure provides unique chemical properties and reactivity patterns that are not found in other similar compounds .
Properties
IUPAC Name |
tert-butyl 4-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]piperazine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3/c1-16(2,3)24-15(23)21-10-8-20(9-11-21)12-14(22)19-17(13-18)6-4-5-7-17/h4-12H2,1-3H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTCBZVVMRPJMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)NC2(CCCC2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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